
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula C20H20BNO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This compound is known for its applications in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid typically involves the reaction of 4-(Bis(4-methoxyphenyl)amino)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl halides react with boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving automated processes and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Pathways Involved: The compound can participate in various chemical pathways, including catalytic cycles in cross-coupling reactions and binding interactions in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a single phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to the methoxy groups in (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid.
Bis(4-methoxyphenyl)amine: Lacks the boronic acid group but shares the bis(4-methoxyphenyl)amino structure.
Uniqueness
This compound is unique due to its combination of boronic acid functionality with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This unique structure imparts specific reactivity and properties, making it valuable in specialized applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C21H22BNO5 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
[2-methoxy-4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C21H22BNO5/c1-26-18-9-4-15(5-10-18)23(16-6-11-19(27-2)12-7-16)17-8-13-20(22(24)25)21(14-17)28-3/h4-14,24-25H,1-3H3 |
Clé InChI |
RQXPXKZGEDTYIZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


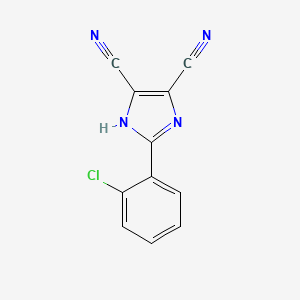
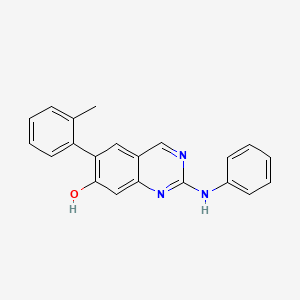
![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
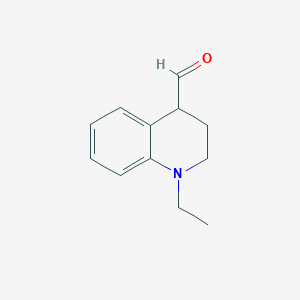
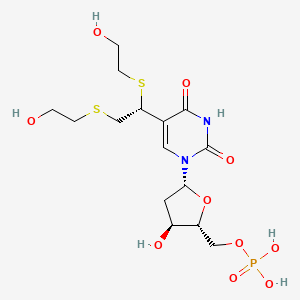
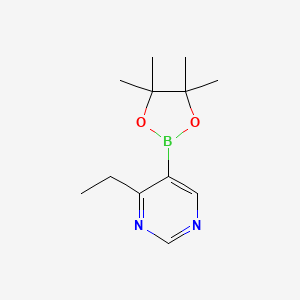
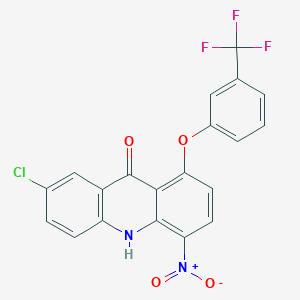
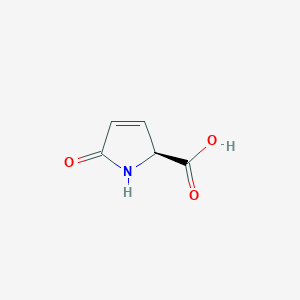
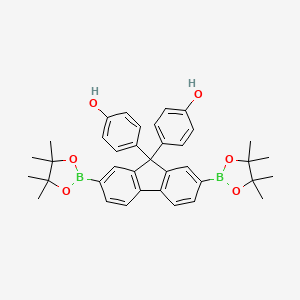
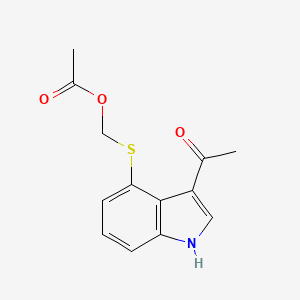

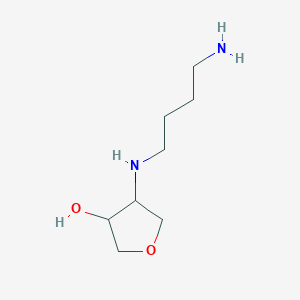
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
